molecular formula C12H10ClN3O2S B2361160 1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea CAS No. 349613-62-3

1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea

Cat. No.: B2361160
CAS No.: 349613-62-3
M. Wt: 295.74
InChI Key: IGEWYPDRERTIJP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea is a useful research compound. Its molecular formula is C12H10ClN3O2S and its molecular weight is 295.74. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Properties

1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea derivatives have been studied for their crystal structures and properties. Cai, Yan, and Xie (2009) investigated the crystal structure of a related compound, 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea, revealing insights into hydrogen bonding interactions and stability in crystal structures (Cai, Yan, & Xie, 2009).

Synthesis and Derivative Analysis

The synthesis of N-substituted derivatives of similar compounds has been a focus of research. Xue Si-jia (2009) synthesized N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds, emphasizing the structural analysis of these derivatives (Xue Si-jia, 2009).

Biological Applications

Several studies have explored the potential biological applications of thiophene-2-carbonylamino)urea derivatives. Maisuradze et al. (2013) investigated benzo[b]thiophene-[3,2-e]benzimidazole derivatives, a structurally similar class, for their use in various biological contexts (Maisuradze et al., 2013).

Antioxidant Activity

Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, which were evaluated for in vitro antioxidant activity, indicating the potential antioxidant applications of these compounds (Reddy et al., 2015).

Crystal Structure Analysis

Zatsu et al. (2019) detailed the crystal structure and Hirshfeld surface analysis of a Schiff base derivative of a thio-semicarbazide, highlighting the significance of crystal structure analysis in understanding the properties of such compounds (Zatsu et al., 2019).

Optical and Electrooptic Properties

Shkir et al. (2018) assessed the electronic and optical properties of a chalcone derivative, providing insights into the potential optoelectronic applications of similar compounds (Shkir et al., 2018).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(thiophene-2-carbonylamino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2S/c13-8-3-5-9(6-4-8)14-12(18)16-15-11(17)10-2-1-7-19-10/h1-7H,(H,15,17)(H2,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEWYPDRERTIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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